CP-654577 is a selective p185(erbB2) kinase inhibitor. Treatment of SKBr3 human breast cancer cells with CP-654577 reduces the levels of the activated form of mitogen-activated protein kinase.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-2 selectively over COX-1 (IC50s = 0.005 and 3.3 μM, respectively). 1,2 It inhibits paw swelling by 93% in a rat model of adjuvant-induced arthritis when administered at a dose of 1 mg/kg. Cimicoxib (3 mg/kg, p.o.) inhibits carrageenan-induced decreases in paw withdrawal latency in the hot plate test in a rat model of hyperalgesia. Formulations containing cimicoxib have been used in the treatment of pain and inflammation associated with osteoarthritis or surgery in dogs. Cimicoxib is an imidazole substituted at positions 1, 4 and 5 by 4-aminosulfonylphenyl, chloro and 3-fluoro-4-methyoxyphenyl groups respectively. A selective cyclooxygenase 2 inhibitor, it is used in veterinary medicine for the control of pain and inflammation associated with osteoarthritis in dogs. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfonamide, a member of imidazoles, an organochlorine compound, an organofluorine compound and an aromatic ether. Cimicoxib is a selective COX-2 inhibitor being developed by Affectis as a treatment for depression and schizophrenia. If approved, Cimicoxib would be the first drug in decades to treat depression by a new mechanism of action.
Ca2+-sensing receptor agonist that is clinically used to treat secondary hyperparathyroidism with chronic kidney disease. Cinacalcet also displays anti-fibrotic activity. Decreases levels of parathyroid hormone (PTH), increases adiponectin secretion, lowers oxidative stress and displays anti fibrotic activity. Increases sensitivity of Ca2+-sensing receptors to serum Ca2+ levels. In vivo. Decreases renal epithelial-to-mesenchymal transition (EMT) and prevents the development of renal fibrosis. Cinacalcet is a calcimimetic and an allosteric agonist of the calcium-sensing receptor (CaSR; EC50 = 79.4 nM in HEK293T cells expressing the human receptor). In vivo, cinacalcet (0.1-10 mg/kg, s.c.) decreases plasma levels of parathyroid hormone (PTH) in rats. It also decreases plasma levels of PTH and parathyroid cell proliferation in a mouse model of primary hyperparathyroidism. Formulations containing cinacalcet have been used in the treatment of secondary hyperparathyroidism due to end-stage renal disease and hypercalcemia in patients with parathyroid carcinoma. Cinacalcet HCl Impurity Cinacalcet Hydrochloride is the orally bioavailable hydrochloride salt of the calcimimetic cinacalcet. Cinacalcet increases the sensitivity of calcium-sensing receptors on chief cells in the parathyroid gland to extracellular calcium, thereby reducing parathyroid hormone (PTH) secretion. A reduction in PTH levels inhibits osteoclast activity, which may result in a decrease in cortical bone turnover and bone fibrosis, and normalization of serum calcium and phosphorus levels. In addition, by reducing PTH levels, cinacalcet may reduce PSA levels; PTH appears to raise PSA levels and may increase prostate cancer cell growth. Cinacalcet hydrochloride is a hydrochloride derived from equimolar amounts of cinacalcet and hydrogen chloride. It has a role as a calcimimetic and a P450 inhibitor. It derives from a cinacalcet.
Cinalukast is 2,2-Diethylsuccinanilic acid substituted at a meta- position by an (E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl group. It selectively antagonizes leukotriene D4 at the cysteinyl leukotriene receptor, in the human airway, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. It is used in the treatment of asthma. It has a role as an anti-asthmatic drug, a leukotriene antagonist and an anti-arrhythmia drug. It is a member of 1,3-thiazoles and a carboxylic acid. Cinalukast belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids RkE(=O)l(OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution. Cinalukast is a drug which is used for protection against second- phase inflamation in exercise-induced bronchoconstriction and asthma. Cinalukast is considered to be a practically insoluble (in water) and relatively neutral molecule. Cinalukast has been detected in multiple biofluids, such as urine and blood. Within the cell, cinalukast is primarily located in the membrane (predicted from logP). Used in the treatment of asthma, cinalukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Cinalukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.
Cinaciguat, also known as BAY582667 or BAY58-2667, is a soluble guanylate cyclase activator. Cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus. Cinaciguat exert no direct effects on contractility and relaxation of cardiac myocytes from normal rats. Cinaciguat prevents neointima formation after arterial injury by decreasing vascular smooth muscle cell migration and proliferation.